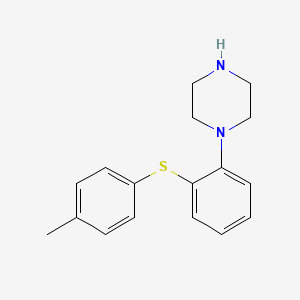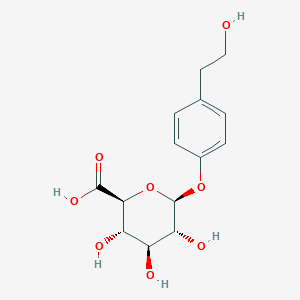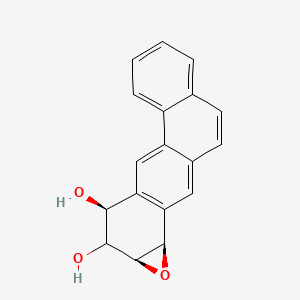
(1aalpha,7alpha,3beta,11balpha)-1a,2,3,11b-Tetrahydrobenz(5,6)anthra(1,2-b)oxirene-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1aalpha,7alpha,3beta,11balpha)-1a,2,3,11b-Tetrahydrobenz(5,6)anthra(1,2-b)oxirene-2,3-diol is a complex organic compound with the molecular formula C18H14O3 It is characterized by its unique structure, which includes a tetrahydrobenzene ring fused with an anthraquinone moiety and an oxirene ring
準備方法
The synthesis of (1aalpha,7alpha,3beta,11balpha)-1a,2,3,11b-Tetrahydrobenz(5,6)anthra(1,2-b)oxirene-2,3-diol involves several steps. One common synthetic route includes the following steps:
Formation of the Tetrahydrobenzene Ring: This step involves the hydrogenation of benzene derivatives under high pressure and temperature conditions.
Fusion with Anthraquinone Moiety: The tetrahydrobenzene ring is then fused with an anthraquinone derivative through a Friedel-Crafts acylation reaction.
Oxirene Ring Formation: The final step involves the formation of the oxirene ring through an epoxidation reaction using peracids or other oxidizing agents.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
(1aalpha,7alpha,3beta,11balpha)-1a,2,3,11b-Tetrahydrobenz(5,6)anthra(1,2-b)oxirene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions.
科学的研究の応用
(1aalpha,7alpha,3beta,11balpha)-1a,2,3,11b-Tetrahydrobenz(5,6)anthra(1,2-b)oxirene-2,3-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (1aalpha,7alpha,3beta,11balpha)-1a,2,3,11b-Tetrahydrobenz(5,6)anthra(1,2-b)oxirene-2,3-diol involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.
類似化合物との比較
(1aalpha,7alpha,3beta,11balpha)-1a,2,3,11b-Tetrahydrobenz(5,6)anthra(1,2-b)oxirene-2,3-diol can be compared with other similar compounds, such as:
Anthraquinone Derivatives: These compounds share the anthraquinone moiety and exhibit similar chemical reactivity and biological activities.
Epoxides: Compounds with an oxirene ring, like epoxides, have similar reactivity in epoxidation and ring-opening reactions.
Polycyclic Aromatic Hydrocarbons: These compounds have multiple fused aromatic rings and exhibit similar chemical properties and potential biological activities.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activities.
特性
CAS番号 |
63493-02-7 |
|---|---|
分子式 |
C18H14O3 |
分子量 |
278.3 g/mol |
IUPAC名 |
(4R,6S,8S)-5-oxapentacyclo[9.8.0.03,9.04,6.012,17]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol |
InChI |
InChI=1S/C18H14O3/c19-15-13-8-12-10(6-5-9-3-1-2-4-11(9)12)7-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16?,17+,18-/m0/s1 |
InChIキー |
HZDVGGXATJSVKB-WOPUZOFWSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@@H](C([C@H]5[C@@H]4O5)O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5C4O5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


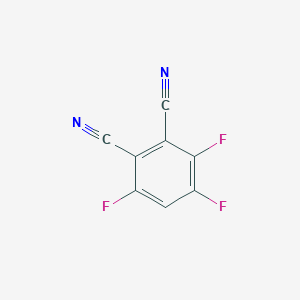

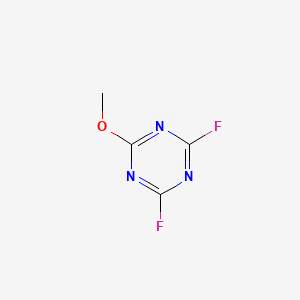
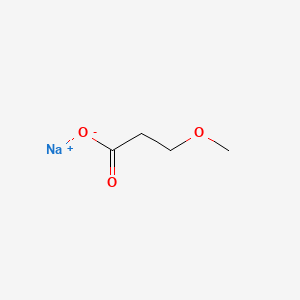
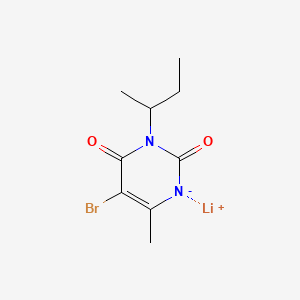
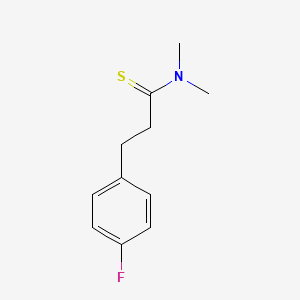

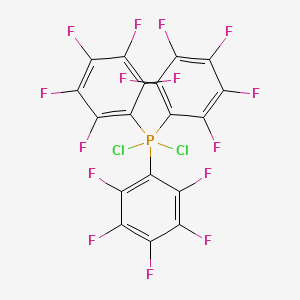

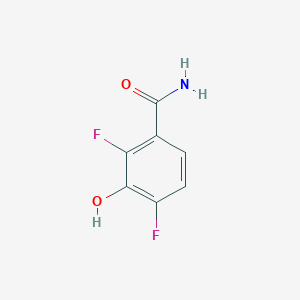
![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)

